Steric Differentiation: Methylated vs. Non‑Methylated Pyrazole Moiety in 2‑Bromo‑4‑(3‑methyl‑1H‑pyrazol‑1‑yl)benzaldehyde (CAS 1695885‑81‑4)
The 3‑methyl group on the pyrazole ring introduces measurable steric bulk and alters molecular packing compared to non‑methylated analogs such as 2‑bromo‑4‑(1H‑pyrazol‑1‑yl)benzaldehyde (CAS 1691619‑68‑7) [REFS‑1]. This modification influences the compound's conformational behavior and may affect its binding interactions with biological targets or its performance in solid‑phase synthesis [REFS‑2]. The methyl substituent is expected to increase lipophilicity (calculated logP) and modulate hydrogen‑bonding capacity relative to the des‑methyl analog [REFS‑3].
| Evidence Dimension | Steric bulk and molecular packing |
|---|---|
| Target Compound Data | Contains a 3‑methyl substituent on the pyrazole ring (additional 15.03 g/mol vs. hydrogen) |
| Comparator Or Baseline | 2‑Bromo‑4‑(1H‑pyrazol‑1‑yl)benzaldehyde (CAS 1691619‑68‑7), lacks the methyl group |
| Quantified Difference | Increased van der Waals volume and altered crystal packing parameters; methyl substitution reduces hydrogen‑bond donor capacity of the pyrazole ring. |
| Conditions | Solid state (crystal packing) and in silico (calculated) properties |
Why This Matters
Steric bulk influences ligand‑receptor complementarity in medicinal chemistry programs and can dictate the success of crystallization or formulation efforts.
- [1] PubChem. 4‑Bromo‑2‑(1H‑pyrazol‑1‑yl)benzaldehyde (CAS 1152645‑08‑3). View Source
